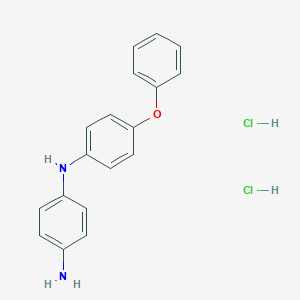

tert-butyl (2R)-3-hydroxy-2-methylazetidine-1-carboxylate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of this compound involves the reaction of appropriate starting materials. While specific synthetic routes may vary, it typically includes the introduction of the tert-butyl group to a morpholine ring, followed by carboxylation. Detailed synthetic procedures can be found in relevant literature .

Molecular Structure Analysis

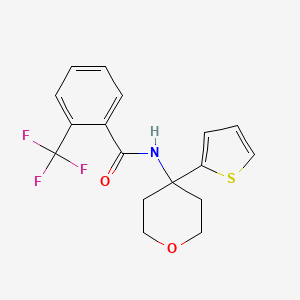

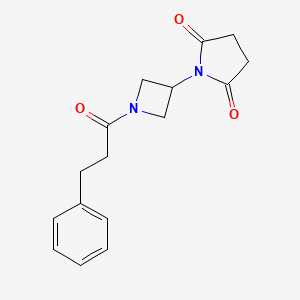

The molecular structure of tert-butyl (2R)-3-hydroxy-2-methylazetidine-1-carboxylate consists of a morpholine ring with a tert-butyl group attached to the nitrogen atom. The hydroxymethyl group is also present, contributing to the overall stereochemistry of the compound .

Chemical Reactions Analysis

- Biosynthetic and Biodegradation Pathways : The tert-butyl moiety plays a role in natural processes, such as biosynthesis and biodegradation pathways .

- Biocatalytic Processes : Researchers have explored its potential application in biocatalysis .

Physical and Chemical Properties Analysis

Wissenschaftliche Forschungsanwendungen

Synthetic Organic Chemistry Applications

- The compound has been utilized in the synthesis of homochiral amino acid derivatives , demonstrating significant synthetic value. For example, the hydroformylation of related oxazoline derivatives has been shown to produce important intermediates for synthesizing these amino acids with high diastereoselectivities (L. Kollár & P. Sándor, 1993).

- Masked 1,3- and 1,4-dipoles for cycloaddition reactions have been generated from silylmethyl-substituted azetidine and aziridine derivatives, leading to products like imidazoline, oxazolidine, and tetrahydropyrimidine. This method showcases the compound's role in facilitating efficient reactions with nitriles and carbonyl substrates (V. Yadav & V. Sriramurthy, 2005).

Medicinal Chemistry and Pharmacological Applications

- Antibacterial Agents : A study on 3-tert-butoxycarbonyl-2-arylthiazolidine-4-carboxylic acid derivatives highlighted their potential as antibacterial agents. Some of these derivatives exhibited superior antibacterial activities compared to their counterparts, with one compound showing exceptional efficacy against Pseudomonas aeruginosa (Zhong-Cheng Song et al., 2009).

- Anticancer Agents : The compound has been involved in the synthesis of functionalized amino acid derivatives evaluated for cytotoxicity against human cancer cell lines. Some derivatives showed promising cytotoxicity in ovarian and oral cancers, marking their importance in designing new anticancer agents (Vivek Kumar et al., 2009).

Chemical Synthesis and Drug Development

- Intermediate in Drug Synthesis : The compound serves as a critical intermediate in the synthesis route of target molecules such as mTOR targeted PROTAC molecule PRO1. This illustrates its utility in the complex synthesis processes of pharmacologically active compounds (Qi Zhang et al., 2022).

Wirkmechanismus

Target of Action

The tert-butyl group, a component of this compound, is known for its unique reactivity pattern and its implications in biosynthetic and biodegradation pathways .

Mode of Action

The tert-butyl group, part of this compound, is known for its unique reactivity pattern, which could potentially influence the compound’s interaction with its targets .

Biochemical Pathways

The tert-butyl group, a component of this compound, is known to be involved in various chemical transformations and has implications in biosynthetic and biodegradation pathways .

Eigenschaften

IUPAC Name |

tert-butyl (2R)-3-hydroxy-2-methylazetidine-1-carboxylate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H17NO3/c1-6-7(11)5-10(6)8(12)13-9(2,3)4/h6-7,11H,5H2,1-4H3/t6-,7?/m1/s1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OBLFUJCDADLZAJ-ULUSZKPHSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(CN1C(=O)OC(C)(C)C)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1C(CN1C(=O)OC(C)(C)C)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H17NO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

187.24 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-(2-thienyl)-4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine](/img/structure/B2714494.png)

![4-butoxy-N-[5-(2-chlorophenyl)-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B2714495.png)

![2-[1-(4-chlorophenyl)imidazol-2-yl]sulfanyl-N-[4-(trifluoromethoxy)phenyl]acetamide](/img/structure/B2714498.png)

![4-[bis(2-cyanoethyl)sulfamoyl]-N-[4-(4-phenoxyphenyl)-1,3-thiazol-2-yl]benzamide](/img/structure/B2714501.png)

![N-(2-(6-(ethylthio)-4-(isopropylamino)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-3,3-diphenylpropanamide](/img/structure/B2714503.png)

![N-[(4-ethyl-5-ethylsulfanyl-1,2,4-triazol-3-yl)methyl]adamantane-1-carboxamide](/img/structure/B2714506.png)